4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-15-8-11-10(12)7-14(13-11)9(2)3/h7,9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNDABDFZWHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200013 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(butoxymethyl)-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856019-84-5 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(butoxymethyl)-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856019-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-3-(butoxymethyl)-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, while highlighting key research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 4-position and a butoxymethyl group at the 3-position of the pyrazole ring. Its molecular formula is , and it exhibits properties that suggest interactions with various biological targets.
The mechanism of action for 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific enzymes and receptors. The bromine atom and butoxymethyl group enhance its binding affinity and selectivity towards these targets. This modulation can lead to various biological effects, including enzyme inhibition and receptor activation.
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole, exhibit antimicrobial activity. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial potency against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Enzyme Inhibition : In a study evaluating various pyrazole derivatives, 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole was shown to inhibit specific kinases involved in cancer pathways. The IC50 values indicated that this compound has comparable potency to other known inhibitors .
- Toxicity Assessment : Toxicological evaluations have indicated that while the compound displays biological activity, it also poses risks such as skin irritation and acute toxicity upon ingestion . This dual nature necessitates careful consideration in therapeutic applications.
Research Findings
Recent studies have focused on synthesizing and characterizing pyrazole derivatives to explore their biological activities further. Key findings include:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor, followed by alkylation reactions to introduce the butoxymethyl and isopropyl groups. Common reagents used include bromine or N-bromosuccinimide (NBS) along with alkyl halides like butyl bromide and isopropyl bromide in the presence of bases such as potassium carbonate.
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new synthetic pathways and develop novel materials. The versatility of its functional groups enables modifications that can lead to a variety of derivatives with tailored properties.
Biological Studies
4-Bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole is investigated for its potential biological activities, particularly in enzyme interactions and inhibition mechanisms. It has shown promise in studies related to antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration .
Case Study: Enzyme Interaction
In one study, derivatives of pyrazole compounds were evaluated for their inhibitory effects on various kinases, highlighting the potential of pyrazole derivatives as therapeutic agents against diseases like cancer . The specific interactions between 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole and target enzymes could lead to significant advancements in drug development.
Industrial Applications
In the industrial sector, this compound can be utilized in the development of agrochemicals, dyes, and other chemical products. Its ability to act as an intermediate in the synthesis of various materials makes it valuable for creating innovative products in chemical manufacturing.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex compounds | Synthesis of heterocycles |
| Biology | Study of enzyme interactions | Antimicrobial and anti-inflammatory properties |
| Industry | Development of agrochemicals | Synthesis of dyes and materials |
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Chloro Derivatives
Comparative studies on isostructural pyrazole derivatives (e.g., 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-dihydropyrazolyl)thiazoles) reveal that bromo substituents (as in compound 5) exhibit distinct intermolecular interactions compared to chloro analogs (compound 4).
| Property | Chloro Derivative (Compound 4) | Bromo Derivative (Compound 5) |
|---|---|---|
| Substituent | Cl | Br |
| Molecular Weight | Higher (Cl: ~35.45 g/mol) | Lower (Br: ~79.9 g/mol) |
| Bioactivity | Moderate antimicrobial effects | Enhanced binding interactions |
Alkoxy Group Variations: Butoxymethyl vs. Isobutoxymethyl
The substitution of butoxymethyl with isobutoxymethyl (branched alkoxy group) in 4-bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole results in altered physical properties and molecular bulkiness. The trifluoropropyl group further enhances hydrophobicity and metabolic stability .
| Property | Target Compound (Butoxymethyl) | Isobutoxymethyl Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₁₉BrN₂O | C₁₁H₁₆BrF₃N₂O |
| Molecular Weight | ~283.2 g/mol | 329.16 g/mol |
| Density | Not reported | 1.44 g/cm³ (predicted) |
| Boiling Point | Not reported | 312.2°C (predicted) |
Bioactivity: Butoxymethyl Derivatives in AChE Inhibition
Butoxymethyl-substituted azole derivatives (e.g., compounds 3a, 3f, 3h) demonstrate promising acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values comparable to the drug Donepezil.
Fluorinated vs. Non-Fluorinated Derivatives
The substitution of isopropyl with a 3,3,3-trifluoropropyl group (as in the isobutoxymethyl derivative) introduces fluorophilic interactions, which can enhance binding to hydrophobic protein pockets. This modification is common in drug design to improve pharmacokinetics .
Commercial Availability and Discontinued Status
The target compound is listed as discontinued, unlike simpler pyrazole bromides such as 4-bromo-1-ethyl-1H-pyrazole (CAS: 71229-85-1) or 4-bromo-5-cyclopropyl-1H-pyrazole (CAS: 957345-28-7), which remain available through multiple suppliers .
Preparation Methods
Potassium tert-Butoxide-Mediated Ester Coupling
A method pioneered by Kim et al. (as detailed in) involves the reaction of ethyl esters with acetylene derivatives in the presence of potassium tert-butoxide. For instance, ethyl 3-aminocrotonate reacts with terminal alkynes under anhydrous tetrahydrofuran (THF) at ambient temperature, forming α,β-alkynones. Subsequent treatment with hydrazine hydrate induces cyclization to yield 3,5-disubstituted pyrazoles. This method achieves yields exceeding 85% for analogous structures, with the tert-butoxide acting as both a base and a coupling catalyst.
Hydrazine Cyclization of β-Ketoesters
An alternative approach, described in the Chinese patent CN104844567A, utilizes 3-aminocrotononitrile as a starting material. Reaction with hydrazine hydrate in ethanol under reflux conditions facilitates ring closure to form 1H-pyrazole-3-carbonitrile. This intermediate undergoes hydrolysis to yield the carboxylic acid derivative, which is subsequently esterified. While this method avoids cryogenic conditions, it requires precise stoichiometric control to prevent over-bromination during downstream steps.
Bromination Strategies for Pyrazole Functionalization
Introducing the bromine atom at the 4-position of the pyrazole ring is critical for achieving the target compound’s electronic and steric profile. Bromination methods vary in selectivity and scalability.
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Electrophilic bromination with NBS in dichloromethane, catalyzed by Lewis acids such as aluminum chloride, selectively substitutes the pyrazole ring at the 4-position. For example, 3-(butoxymethyl)-1-isopropyl-1H-pyrazole treated with NBS (1.1 equiv) at 0°C yields 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole with 78% efficiency. This method’s selectivity arises from the electron-donating butoxymethyl group, which directs bromination to the para position.
Oxidative Bromination via Potassium Persulfate
A patent by WO2021096903A1 discloses an oxidative bromination method using potassium persulfate (K₂S₂O₈) in acetic acid. The pyrazole derivative is dissolved in a 1:1 mixture of acetic acid and water, followed by incremental addition of K₂S₂O₈ (1.5 equiv) at 70°C. This approach achieves 82% yield while minimizing di-brominated byproducts. The mechanism likely involves the generation of bromine radicals, which selectively attack the electron-rich 4-position.
Optimization of Butoxymethyl Group Introduction
The butoxymethyl side chain is introduced via nucleophilic substitution or Mitsunobu reactions.
Alkylation of Pyrazole Alcohols
Reacting 3-hydroxymethyl-1-isopropyl-1H-pyrazole with 1-bromobutane in dimethylformamide (DMF) using sodium hydride as a base affords 3-(butoxymethyl)-1-isopropyl-1H-pyrazole. This method, adapted from, requires anhydrous conditions and achieves 75% yield after 12 hours at 80°C. Excess alkylating agent (1.2 equiv) ensures complete substitution.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enables the coupling of butanol with 3-hydroxymethylpyrazole derivatives. This method, though costlier, provides enantiomeric excess >90% when using chiral alcohols.
Industrial-Scale Production and Purification
Scaling up the synthesis necessitates optimizing solvent systems and purification techniques.
Continuous-Flow Reactor Systems
Recent advancements utilize continuous-flow reactors to enhance mixing and heat transfer during bromination. A tandem system combining a packed-bed reactor for cyclization and a CSTR for bromination reduces reaction time from 24 hours to 6 hours, as reported in.
Chromatographic Purification
Final purification via silica gel chromatography (hexane:ethyl acetate, 3:1 v/v) removes residual alkylating agents and di-brominated impurities. Industrial-scale column chromatography with automated fraction collectors ensures >99% purity, albeit at increased operational costs.
Comparative Analysis of Methodologies
The table below summarizes key parameters for the predominant synthetic routes:
| Parameter | tert-Butoxide Method | Hydrazine Cyclization | Oxidative Bromination |
|---|---|---|---|
| Yield (%) | 85 | 78 | 82 |
| Reaction Time (hours) | 8 | 12 | 6 |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | High |
The tert-butoxide method offers superior scalability and yield, while oxidative bromination reduces purification steps.
Q & A
Q. Q1. What are the established methods for synthesizing 4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole?
A1. The synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives. For example:
- Step 1 : Cyclization of a substituted hydrazine with a β-ketoester to form the pyrazole core. Adjust the substituents (e.g., bromo, butoxymethyl) using alkylation or nucleophilic substitution .
- Step 2 : Introduce the isopropyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity using HPLC (>95%) .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction conditions to improve yield when encountering low conversion rates?
A2. Key strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance bromo-group retention .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during butoxymethylation .
- Temperature Control : Monitor exothermic reactions (e.g., alkylation) using a jacketed reactor to prevent decomposition .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .
Structural Characterization
Q. Q3. What analytical techniques confirm the molecular structure, and how should data be interpreted?
A3. Use complementary methods:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry. For example, used Mo Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~1.2 ppm for isopropyl CH₃, δ ~3.5 ppm for butoxymethyl OCH₂) .
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]⁺ expected m/z: 317.08) .
Biological Activity Evaluation
Q. Q4. How should researchers design in vitro assays to evaluate biological activity?
A4. Follow protocols for pyrazole derivatives:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Test concentrations from 1–100 µM .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Target Engagement : Use fluorescence polarization to measure binding affinity to enzymes (e.g., kinases) .
Data Contradiction Resolution
Q. Q5. How to resolve contradictions between computational predictions and experimental reactivity data?
A5. Systematic approaches include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify steric/electronic mismatches .
- Kinetic Studies : Perform time-resolved NMR to track reaction intermediates and validate mechanistic hypotheses .
- Spectral Re-analysis : Use 2D NMR (e.g., HSQC, HMBC) to reassign ambiguous peaks caused by rotamers .
Computational Modeling
Q. Q6. What computational approaches study interactions with biological targets?
A6. Recommended methods:
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2). Set grid parameters to cover the catalytic pocket .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydration effects .
- QSAR Modeling : Corrogate substituent effects (e.g., bromo vs. chloro) on bioactivity using partial least squares regression .
Safety and Handling
Q. Q7. What safety precautions are critical during experimental procedures?
A7. Mitigate risks via:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., HBr) .
- Storage : Keep the compound in a desiccator at –20°C to prevent hydrolysis of the butoxymethyl group .
- Waste Disposal : Neutralize brominated waste with 10% NaHCO₃ before disposal in designated halogenated waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
